
1,1-Bis(2-bromoethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(2-bromoethyl)cyclopropane is an organic compound with the molecular formula C7H12Br2. It is a cyclopropane derivative where two bromoethyl groups are attached to the same carbon atom of the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Bis(2-bromoethyl)cyclopropane can be synthesized through the bromination of cyclopropane derivatives. One common method involves the reaction of cyclopropane with bromine in the presence of a catalyst under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the handling of bromine and other reactive chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(2-bromoethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various cyclopropane derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of simpler or more complex cyclopropane compounds .
Applications De Recherche Scientifique
1,1-Bis(2-bromoethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Bis(2-bromoethyl)cyclopropane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The cyclopropane ring’s strain can also influence its reactivity, making it a useful intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
- (2-Bromoethyl)cyclopropane
- Cyclopropane, 1,1-bis(2-bromoethyl)-
Uniqueness
1,1-Bis(2-bromoethyl)cyclopropane is unique due to the presence of two bromoethyl groups attached to the same carbon atom of the cyclopropane ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
1232431-84-3 |
|---|---|
Formule moléculaire |
C7H12Br2 |
Poids moléculaire |
255.98 g/mol |
Nom IUPAC |
1,1-bis(2-bromoethyl)cyclopropane |
InChI |
InChI=1S/C7H12Br2/c8-5-3-7(1-2-7)4-6-9/h1-6H2 |
Clé InChI |
PZHWPDKSFJJTCM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


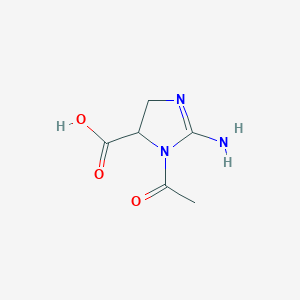
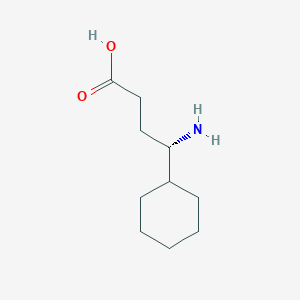
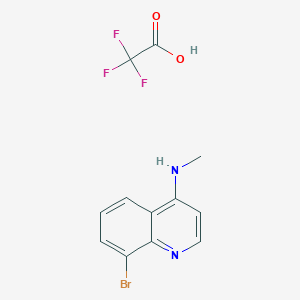
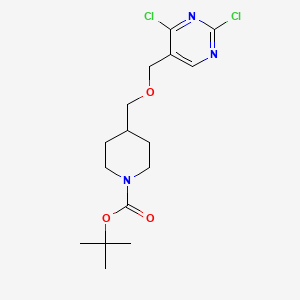
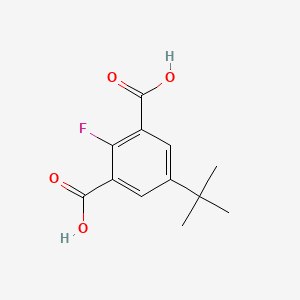
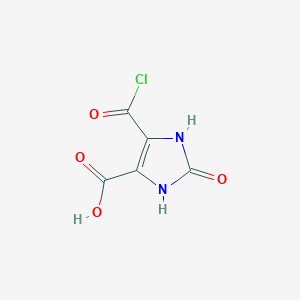
![N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12833669.png)

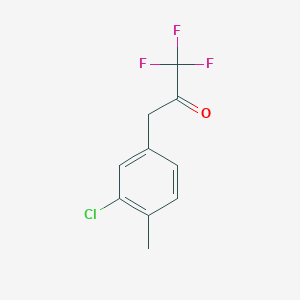
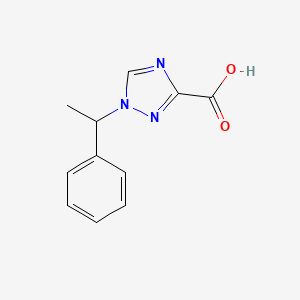
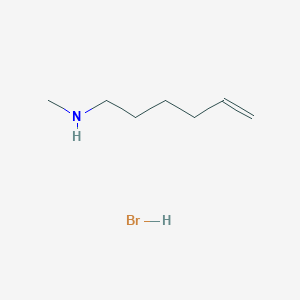

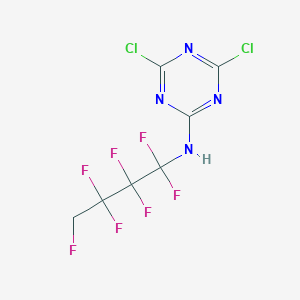
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-](/img/structure/B12833697.png)
